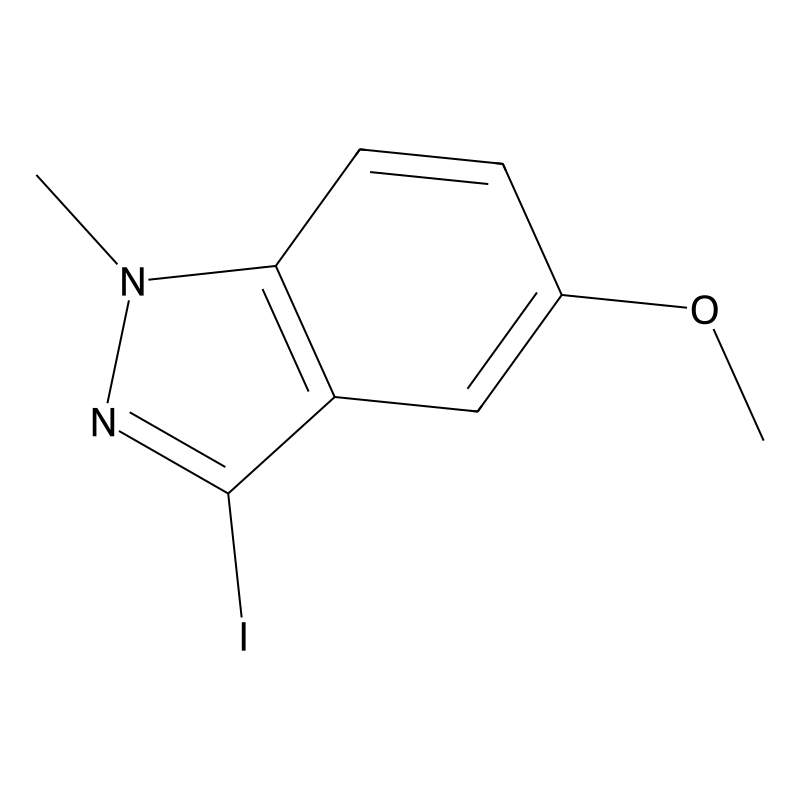

3-Iodo-5-methoxy-1-methyl-1H-indazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Iodo-5-methoxy-1-methyl-1H-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure that includes a methoxy group and an iodine atom. The molecular formula for this compound is with a molecular weight of approximately 274.06 g/mol. The presence of the iodine atom at the 3-position and the methoxy group at the 5-position of the indazole core contributes to its distinct chemical properties and potential biological activities.

Research indicates that indazole derivatives, including 3-iodo-5-methoxy-1-methyl-1H-indazole, exhibit a range of biological activities. They have been studied for their potential as:

- Anticancer Agents: Some indazoles have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Certain derivatives possess activity against various bacterial strains.

The specific biological activity of 3-iodo-5-methoxy-1-methyl-1H-indazole is still under investigation, but its structural features suggest potential pharmacological applications.

Several methods have been developed for synthesizing 3-iodo-5-methoxy-1-methyl-1H-indazole:

- Direct Iodination: Starting with 5-methoxyindazole, iodine can be introduced at the 3-position using iodinating agents under controlled conditions.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during synthesis .

- Cross-Coupling Reactions: Utilizing Suzuki or Sonogashira reactions can also facilitate the formation of this compound from suitable precursors .

These methods highlight the versatility and efficiency of modern synthetic techniques in producing this compound.

3-Iodo-5-methoxy-1-methyl-1H-indazole has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery.

- Chemical Research: It acts as a building block for synthesizing more complex indazole derivatives.

The exploration of its applications continues as researchers seek to uncover its full potential.

Interaction studies involving 3-iodo-5-methoxy-1-methyl-1H-indazole focus on its binding affinity with various biological targets. Preliminary studies suggest interactions with enzymes and receptors relevant to cancer and microbial infections. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy.

Several compounds share structural similarities with 3-iodo-5-methoxy-1-methyl-1H-indazole, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxyindazole | Lacks iodine at position 3 | Serves as a precursor for iodination reactions |

| 3-Iodoindazole | Iodine at position 3 | Lacks methoxy group; may exhibit different reactivity |

| Indazolylmethanol | Contains hydroxyl group instead of methoxy | Potentially different biological activities |

These comparisons highlight how variations in substituents affect reactivity and biological properties, underscoring the uniqueness of 3-iodo-5-methoxy-1-methyl-1H-indazole within this class of compounds.